molecular formula C6H14ClNO2 B578282 (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride CAS No. 1276055-45-8

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

Cat. No.: B578282
CAS No.: 1276055-45-8
M. Wt: 167.633
InChI Key: VTSGJSAOJMRTGB-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride typically involves the reductive amination of suitable carbonyl compounds (such as aldehydes or ketones) with ammonia or amines in the presence of catalysts and hydrogen . This method allows for the preparation of primary, secondary, and tertiary amines, including N-methylamines, under controlled conditions.

Industrial Production Methods: Industrial production of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride often employs electrochemical reductive amination techniques. These methods are efficient and environmentally friendly, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reductive amination typically uses hydrogen gas and suitable catalysts.

    Substitution: Reagents such as halogens and alkylating agents are commonly used.

Major Products Formed: The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: ®-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is unique due to its chiral nature and specific structural properties, which confer distinct reactivity and potential therapeutic benefits compared to other similar compounds.

Biological Activity

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, also known as (R)-AMBA, is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and case studies.

(R)-AMBA is an amino acid derivative with the chemical formula C6H14ClNO2C_6H_{14}ClNO_2 and a CAS number of 1276055-45-8. It is synthesized through various chemical methods, often involving chiral resolution techniques to ensure the desired enantiomer is obtained. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to maintain stereochemistry.

PropertyValue
Molecular Weight165.64 g/mol
Melting Point200 °C
SolubilitySoluble in water
pH4.5 - 6.5

(R)-AMBA exhibits various biological activities primarily attributed to its role as an amino acid analog. It is known to interact with specific receptors and enzymes in the body, influencing metabolic pathways.

  • Neurotransmitter Modulation : Research indicates that (R)-AMBA may act as a modulator for neurotransmitter systems, particularly in the central nervous system. It has been shown to enhance the release of neurotransmitters such as glutamate, which plays a crucial role in synaptic plasticity and cognitive functions.
  • Enzyme Interaction : The compound has been studied for its effects on enzyme activities, particularly those involved in amino acid metabolism. It can serve as a substrate or inhibitor for various enzymes, impacting metabolic rates and pathways.
  • Cell Signaling : (R)-AMBA influences cell signaling pathways, particularly those related to growth and differentiation. Its action on specific receptors can lead to changes in cellular responses, making it a potential candidate for therapeutic applications.

Case Studies

Recent studies have explored the pharmacological effects of (R)-AMBA in various contexts:

  • Study on Neuroprotection : A study published in Neuroscience Letters demonstrated that (R)-AMBA administration in animal models resulted in significant neuroprotective effects against excitotoxicity induced by glutamate, suggesting its potential use in neurodegenerative diseases .
  • Metabolic Effects : Another investigation focused on the metabolic impact of (R)-AMBA on muscle tissues. Results indicated that it enhances glucose uptake and improves insulin sensitivity, highlighting its potential role in managing metabolic disorders .

Applications

The diverse biological activities of (R)-AMBA suggest several applications:

  • Pharmaceutical Development : Due to its neurotransmitter-modulating properties, (R)-AMBA is being explored as a candidate for developing drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia.
  • Nutritional Supplements : Its ability to enhance amino acid metabolism makes it a candidate for dietary supplements aimed at improving athletic performance and recovery.
  • Research Tool : In biochemical research, (R)-AMBA serves as a valuable tool for studying amino acid transport mechanisms and enzyme kinetics.

Properties

IUPAC Name

(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSGJSAOJMRTGB-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719291
Record name (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276055-45-8
Record name (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.